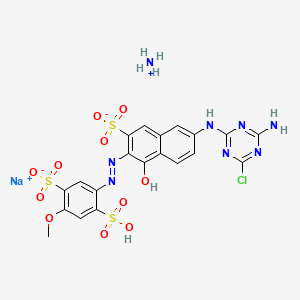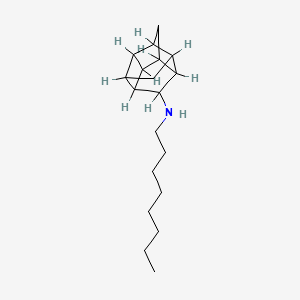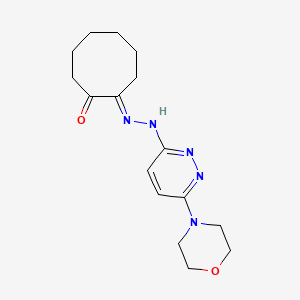
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate is a complex organic compound. It is primarily used as a dye due to its vivid color properties. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then reacted with 5-methoxybenzene-1,4-disulphonic acid under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The use of catalysts and specific solvents can enhance the yield and purity of the product. The final compound is then purified through crystallization or filtration processes.
化学反応の分析
Types of Reactions
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce aromatic amines.
科学的研究の応用
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用機序
The mechanism of action of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects.
類似化合物との比較
Similar Compounds
- **Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vivid color make it particularly valuable in industrial applications compared to other similar compounds.
特性
CAS番号 |
83400-03-7 |
|---|---|
分子式 |
C20H18ClN8NaO11S3 |
分子量 |
701.0 g/mol |
IUPAC名 |
azanium;sodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfo-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H16ClN7O11S3.H3N.Na/c1-39-12-7-13(40(30,31)32)11(6-14(12)41(33,34)35)27-28-16-15(42(36,37)38)5-8-4-9(2-3-10(8)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,22,23,24,25,26);1H3;/q;;+1/p-1 |
InChIキー |
IMQJNWBYGANBPJ-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)



![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)




